molecular formula C15H21N5O2S2 B2584798 2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1189315-49-8

2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2584798
CAS RN: 1189315-49-8
M. Wt: 367.49
InChI Key: KNXZQYIRSLOKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H21N5O2S2 and its molecular weight is 367.49. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

This compound, as part of the 1,3,4-thiadiazole family, has been extensively explored for its potential in various scientific research applications, particularly focusing on its synthesis and biological activity. Notably, research has highlighted its synthesis alongside other N-substituted-2-amino-1,3,4-thiadiazoles, which have demonstrated significant antitumor and antioxidant activities (Hamama, Gouda, Badr, & Zoorob, 2013). These compounds are characterized by their potential in establishing new candidates with improved antitumor and antioxidant activities, thus indicating a broad application in medical research focused on cancer and oxidative stress-related diseases.

Antimicrobial and Antitubercular Activity

Furthermore, derivatives of 1,3,4-thiadiazoles, including those with similar structural motifs to the compound , have shown promising antimicrobial and antitubercular activities. For instance, novel heterocyclic compounds incorporating a sulfonamido moiety have been synthesized and found to exhibit high antibacterial activities (Azab, Youssef, & El-Bordany, 2013). This suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains.

Additionally, the synthesis and evaluation of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated very good antitubercular and antifungal activity (Syed, Ramappa, & Alegaon, 2013), pointing towards their use in addressing tuberculosis and fungal infections.

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, closely related to the structural framework of the discussed compound, has been evaluated within a significant scientific program. This evaluation showed effective inhibition against various cancer cell lines, indicating the potential for these compounds to serve as a basis for developing new anticancer agents (Turov, 2020).

properties

IUPAC Name

2-cyclopropyl-5-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S2/c1-9-13(10(2)17-16-9)24(21,22)20-7-5-12(6-8-20)15-19-18-14(23-15)11-3-4-11/h11-12H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXZQYIRSLOKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-5-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.